molecular formula C27H25NO5 B2817823 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 923165-45-1

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Cat. No. B2817823
CAS RN: 923165-45-1
M. Wt: 443.499
InChI Key: JYCMJZJKEKIIOZ-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide” is a complex organic molecule. It likely contains a chromene ring (a heterocyclic compound), a benzamide group, and methoxy groups .


Molecular Structure Analysis

Based on the name, this compound likely has a complex structure with multiple rings. It likely includes a chromene ring, which is a fused six-membered benzene ring and a three-membered heterocycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant include its molecular weight, solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer Applications

Research on the structural analogs of 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has shown significant potential in the development of anticancer therapeutics. Studies have revealed that certain analogs, characterized by modifications in the chromen-6-yl and benzenesulfonamide groups, exhibit inhibitory effects on the hypoxia-inducible factor-1 (HIF-1) pathway, a key regulator in tumor growth and survival under hypoxic conditions. These findings underscore the chemotype's relevance in crafting novel anticancer agents, particularly through structural optimization aimed at enhancing pharmacological properties (J. Mun et al., 2012).

Chemical Reactivity and Novel Compound Synthesis

The reactivity of derivatives similar to 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide with various amines has been explored, leading to the discovery of novel cyclic phosphonic analogs of chromone. These studies contribute to the broader understanding of chemical reactivity and compound synthesis strategies, which are crucial in medicinal chemistry for the development of new therapeutic molecules (Budzisz Elż & Pastuszko Slawomir, 1999).

Heterocyclic System Construction

Utilizing derivatives closely related to 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide as intermediates has enabled the synthesis of diverse heterocyclic systems linked to furo[3,2-g]chromene. This synthetic versatility underscores the compound's utility in generating novel heterocyclic systems with potential biological activities, including antimicrobial and anticancer properties (M. Ibrahim et al., 2022).

Antioxidant Activity

The antioxidant activity of coumarin derivatives, which share structural features with 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, has been investigated. These studies suggest that modifications in the chromen structure can significantly influence antioxidant capabilities, contributing to the development of compounds with potential health benefits, including the prevention of oxidative stress-related diseases (A. Kadhum et al., 2011).

Antibacterial Activity

Research into coumarin derivatives with structural similarities to 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has also demonstrated promising antibacterial activity. These findings highlight the potential for developing new antimicrobial agents based on the structural framework of 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide and its analogs (S. Govori et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3,4-dimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-16(2)17-5-7-18(8-6-17)25-15-22(29)21-14-20(10-12-23(21)33-25)28-27(30)19-9-11-24(31-3)26(13-19)32-4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCMJZJKEKIIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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